REACTION_CXSMILES
|
[NH+:1]1[CH:5]=[CH:4][NH:3][CH:2]=1.[NH+:6]1[NH:7][N:8]=[CH:9][CH:10]=1.[NH+]1C=CC=CC=1.CN(C)C1C=C[NH+]=CC=1>>[NH:3]1[CH2:4][CH2:5][N:1]=[CH:2]1.[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[NH:6]1[CH:10]=[CH:9][N:8]=[N:7]1
|
Name
|
heterocycle
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH+]1=CNC=C1
|
Name
|
triazolium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH+]=1NN=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=[NH+]C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
to introduce, into the salt, substituents which
|
Type
|
CUSTOM
|
Details
|
Among these cations, those which give a salt with a melting point of less than 150° C.
|
Type
|
CUSTOM
|
Details
|
give ionic compositions which
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=NCC1
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH+:1]1[CH:5]=[CH:4][NH:3][CH:2]=1.[NH+:6]1[NH:7][N:8]=[CH:9][CH:10]=1.[NH+]1C=CC=CC=1.CN(C)C1C=C[NH+]=CC=1>>[NH:3]1[CH2:4][CH2:5][N:1]=[CH:2]1.[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[NH:6]1[CH:10]=[CH:9][N:8]=[N:7]1
|
Name
|
heterocycle
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH+]1=CNC=C1
|
Name
|
triazolium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH+]=1NN=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=[NH+]C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
to introduce, into the salt, substituents which
|
Type
|
CUSTOM
|
Details
|
Among these cations, those which give a salt with a melting point of less than 150° C.
|
Type
|
CUSTOM
|
Details
|
give ionic compositions which
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=NCC1
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH+:1]1[CH:5]=[CH:4][NH:3][CH:2]=1.[NH+:6]1[NH:7][N:8]=[CH:9][CH:10]=1.[NH+]1C=CC=CC=1.CN(C)C1C=C[NH+]=CC=1>>[NH:3]1[CH2:4][CH2:5][N:1]=[CH:2]1.[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[NH:6]1[CH:10]=[CH:9][N:8]=[N:7]1
|
Name
|
heterocycle
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH+]1=CNC=C1
|
Name
|
triazolium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH+]=1NN=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=[NH+]C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
to introduce, into the salt, substituents which
|
Type
|
CUSTOM
|
Details
|
Among these cations, those which give a salt with a melting point of less than 150° C.
|
Type
|
CUSTOM
|
Details
|
give ionic compositions which
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=NCC1
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |